Tpcs2A - 501083-97-2

Tpcs2A

Catalog Number: EVT-286370
CAS Number: 501083-97-2
Molecular Formula: C44H32N4O6S2
Molecular Weight: 776.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fimaporfin A is the A isomer of fimaporfin, a synthetic light-activated compound, with potential photosensitizing activity. Upon administration, fimaporfin A incorporates into the cell's endosome and lysosome membranes. Subsequently, cytotoxic agents are administered and accumulate in endosomal and lysosomal compartments; upon local activation by light, fimaporfin A produces reactive oxygen species (ROS), such as singlet oxygen, damaging endo/lysosomal membranes and accumulated cytotoxic agents are released into the tumor cell cytosol. This photochemical internalization (PCI) method can enhance the efficacy and selectivity of cytotoxic agents.
Overview

TPCS2a, or meso-tetraphenyl chlorin disulphonate, is a novel photosensitizer primarily utilized in photochemical internalization (PCI) technology. This compound facilitates targeted drug delivery by enabling the release of endocytosed macromolecules into the cytosol upon activation by light. TPCS2a is particularly significant in cancer treatment, where it enhances the efficacy of chemotherapeutic agents by improving their intracellular delivery.

Source and Classification

TPCS2a is classified as a photosensitizing agent, which means it can generate reactive oxygen species when exposed to light. It is derived from the chemical structure of tetraphenyl porphyrins, modified to enhance its solubility and efficacy in biological systems. The compound is commercially available and can be synthesized through various chemical methods.

Synthesis Analysis

Methods

The synthesis of TPCS2a involves several key steps, including the reduction of disulfonated tetraphenyl porphyrin through di-imide reduction. The process emphasizes high purity and consistency, minimizing unwanted by-products.

  1. Starting Material: Disulfonated tetraphenyl porphyrin.
  2. Reduction Process: Di-imide reduction to yield TPCS2a.
  3. Purification: High-performance liquid chromatography (HPLC) is employed to separate isomers and ensure product purity.

Technical Details

The synthesis typically requires controlled reaction conditions to optimize yield and stability. The compound's production can be scaled for industrial applications, ensuring consistent quality across batches .

Molecular Structure Analysis

Structure

TPCS2a has a complex molecular structure characterized by multiple phenyl groups attached to a central chlorin core. Its chemical formula is C34H28N4O6S2C_{34}H_{28}N_4O_6S_2, with a molecular weight of approximately 616.76 g/mol.

Data

  • InChI Key: MVBCOYVJSZKRIV-UHFFFAOYSA-N
  • Canonical SMILES: C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=C(C=C6)S(=O)(=O)O)N5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)S(=O)(=O)O

The structural complexity contributes to its unique properties as a photosensitizer, enhancing its interaction with light and biological molecules .

Chemical Reactions Analysis

Reactions

TPCS2a undergoes photochemical reactions upon light activation, primarily generating singlet oxygen from its excited state. This process can be summarized as follows:

  1. Excitation: TPCS2a absorbs light at specific wavelengths (around 652 nm).
  2. Energy Transfer: The excited state interacts with ground-state molecular oxygen, converting it into singlet oxygen.
  3. Reactive Species Formation: Singlet oxygen induces oxidative damage to cellular components, leading to cell death or apoptosis in targeted cancer cells .

Technical Details

The effectiveness of TPCS2a in photodynamic therapy relies on its localization within endocytic vesicles, where it can efficiently produce reactive oxygen species upon illumination .

Mechanism of Action

Process

The mechanism of action for TPCS2a involves several steps:

  1. Administration: The photosensitizer is administered systemically or topically before light exposure.
  2. Cellular Uptake: TPCS2a is internalized into cells via endocytosis.
  3. Activation by Light: Upon exposure to specific wavelengths of light, TPCS2a generates reactive oxygen species.
  4. Cellular Damage: These reactive species cause oxidative stress, leading to necrosis or apoptosis in targeted tissues.

This process allows for selective destruction of cancerous cells while minimizing damage to surrounding healthy tissues .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dark green solid.
  • Solubility: Soluble in organic solvents; low solubility in water without formulation aids.
  • Stability: Stable under inert conditions; sensitive to light exposure.

Chemical Properties

  • Molecular Weight: 616.76 g/mol.
  • Absorption Spectrum: Maximum absorption at approximately 652 nm.
  • Reactivity: Reacts with molecular oxygen to produce singlet oxygen upon light activation .

These properties are critical for its application in photodynamic therapy and other scientific research areas.

Applications

Scientific Uses

TPCS2a has several applications in biomedical research and clinical settings:

  • Photodynamic Therapy: Used as a photosensitizer in treating various cancers by enhancing drug delivery and efficacy.
  • Research Tool: Employed in studies investigating oxidative stress and cellular processes related to photodynamic effects.
  • Drug Delivery Systems: Integrated into formulations that utilize PCI technology for targeted therapeutic interventions .
Introduction to TPCS2a in Photochemical Internalization (PCI)

Biochemical Characterization of TPCS2a

TPCS2a is chemically designated as disulfonated tetraphenyl chlorin and belongs to the chlorin class of tetrapyrroles. Its development commenced through the di-imide reduction of its porphyrin precursor, disulfonated tetraphenyl porphine (TPPS2a). This synthetic route yields a chlorin structure distinguished by a partially reduced pyrrole ring, conferring distinct photochemical advantages over its porphyrin counterparts. Crucially, HPLC analysis confirms TPCS2a consists of three primary isomers (with sulfonate groups predominantly on adjacent phenyl rings) exhibiting remarkably low batch-to-batch variation (<4% isomer ratio difference). This consistency is vital for reproducible clinical outcomes and contrasts sharply with earlier photosensitizers like aluminum phthalocyanine disulfonate (AlPcS2a), which suffered from unpredictable isomer ratios [2] [9].

  • Spectroscopic Properties: TPCS2a exhibits a major long-wavelength absorption peak at 652 nm within the phototherapeutic window (600-800 nm), where tissue penetration of light is significantly deeper compared to shorter wavelengths. This peak possesses a high molar extinction coefficient (~40,000 M⁻¹cm⁻¹), enabling efficient light capture for ROS generation. The molecule displays characteristic fluorescence emission maxima at 656 nm and 717 nm, facilitating its use in fluorescence-guided procedures. Spectroscopic studies across various solvents confirm its stability and predictable behavior [2] [3] [9].

  • Physicochemical Behavior: TPCS2a is an anionic amphiphilic molecule, possessing both hydrophobic (tetraphenyl chlorin core) and hydrophilic (sulfonate groups) domains. This amphiphilicity dictates its unique behavior in biological systems. In aqueous environments at physiological concentrations relevant for pharmaceutical formulation (e.g., 2-30 mg/ml), TPCS2a exhibits concentration-dependent aggregation. However, it can be effectively solubilized by nonionic Pluronic block copolymers (e.g., F68, P123, F127) through formation of vehicle-drug complexes organized in networks. These complexes display varying viscosity and morphology, crucial for developing stable injectable formulations. The amphiphilic nature also drives its preferential localization within cellular endolysosomal membranes, a prerequisite for its PCI function [10] [2].

  • Cellular Uptake and Localization: Following administration, TPCS2a is internalized by cells predominantly via non-receptor-mediated endocytosis. Once internalized, its amphiphilic properties ensure selective accumulation within the membranes of endosomes and lysosomes. Intracellularly, it localizes in distinct granular structures corresponding to these endocytic vesicles. This precise subcellular targeting is fundamental to the PCI mechanism, as light activation induces ROS-mediated damage specifically to these vesicular membranes, facilitating the release of co-entrapped therapeutic cargo without immediate direct cytotoxicity to other cellular components [2] [5] [9].

  • Pharmacokinetics: Preclinical studies in murine models reveal TPCS2a's plasma pharmacokinetics follows a biphasic clearance pattern, best described by a two-compartment model. The initial distribution phase is rapid (t½α ≈ 0.78 hours), followed by a prolonged elimination phase (t½β ≈ 36 hours). This extended circulation time allows for optimal tumor accumulation while necessitating appropriate light application timing to minimize skin photosensitivity [9].

Historical Development of Photosensitizers in Cancer Therapy

The evolution of photosensitizers for oncologic applications is categorized into distinct generations, each marked by attempts to overcome the limitations of its predecessors:

  • First-Generation Photosensitizers (e.g., Hematoporphyrin Derivative - HpD, Porfimer Sodium - Photofrin®): These pioneering compounds, primarily hematoporphyrin derivatives, achieved clinical validation with FDA approval of Photofrin® in the mid-1990s for cancers of the esophagus, lung, and bladder. However, they suffered from significant drawbacks: chemical heterogeneity, making batch consistency difficult; weak absorption at wavelengths beyond 630 nm, limiting tissue penetration depth; and prolonged skin photosensitivity (weeks to months) due to slow clearance. Their complex composition and unfavorable photophysical properties spurred the search for improved agents [4] [6].

  • Second-Generation Photosensitizers: This wave focused on developing synthetic, chemically pure compounds with optimized photochemical and pharmacokinetic profiles. Key advancements included:

  • Enhanced light absorption within the optical window (650-800 nm) for deeper tumor penetration.
  • Improved tumor selectivity and faster clearance from skin to reduce photosensitivity duration.
  • Defined chemical structures ensuring batch-to-batch reproducibility.Examples include 5-aminolevulinic acid (ALA, inducing protoporphyrin IX), temoporfin (mTHPC, Foscan®), and phthalocyanines. While offering advantages over first-generation agents, many still faced challenges related to solubility, formulation, and achieving ideal subcellular localization for specific applications like PCI [4] [6].

  • Third-Generation Photosensitizers: This category emphasizes targeted delivery and enhanced functionality, often through conjugation to targeting moieties (antibodies, peptides) or encapsulation within advanced drug delivery systems (liposomes, nanoparticles). The goal is to further increase specificity for tumor cells, reduce off-target effects, and potentially combine imaging (theranostics) with therapy. While TPCS2a itself is a second-generation molecule in terms of its inherent chemical properties, its formulation or combination with targeting strategies can align it with third-generation concepts [4] [6].

Table 1: Evolution of Key Photosensitizer Classes for Cancer Therapy

GenerationKey ExamplesAbsorption Peak (nm)AdvantagesLimitations
FirstHpD, Porfimer Sodium~630Clinical validation, PDT efficacyChemical heterogeneity, poor tissue penetration, prolonged skin photosensitivity
SecondALA/PpIX, mTHPC, TPCS2a635 (PpIX), 652 (TPCS2a), 652 (mTHPC)Improved purity, longer wavelengths (some), faster clearance (some)Solubility issues (some), complex synthesis (some), variable targeting
PCI-SpecificTPPS2a, AlPcS2a, TPCS2a640 (TPPS2a), 670 (AlPcS2a), 652 (TPCS2a)Amphiphilicity for endosomal localization, enables cytosolic drug releaseAlPcS2a: Complex isomer mixture; TPPS2a: Shorter absorption wavelength than ideal

TPCS2a as a Second-Generation Amphiphilic Photosensitizer

TPCS2a epitomizes the optimized properties sought in second-generation photosensitizers, particularly tailored for the PCI mechanism:

  • Rational Design for PCI: TPCS2a was explicitly engineered to overcome the limitations of AlPcS2a for clinical PCI. Its synthesis via controlled reduction of TPPS2a yielded a chlorin structure with the crucial amphiphilic character necessary for endolysosomal membrane incorporation, while simultaneously providing a simplified and reproducible isomeric profile (3 isomers vs. many more in AlPcS2a). The chlorin core provides a red-shifted absorption (652 nm) compared to its porphyrin precursor TPPS2a (~640 nm), offering better tissue penetration. Furthermore, residual TPPS2a in the final product is minimized to less than 0.5% (w/w), ensuring consistent photochemical behavior [2] [9].

  • Mechanism of Action in PCI: The effectiveness of TPCS2a in PCI stems directly from its physicochemical properties and localization:

  • Administration & Uptake: TPCS2a is administered intravenously (e.g., slow injection). Due to its amphiphilic nature, it circulates, extravasates through the leaky vasculature of tumors (EPR effect), and is internalized by tumor cells via endocytosis.
  • Endolysosomal Trafficking: TPCS2a, along with a co-administered therapeutic agent (e.g., bleomycin, a gene vector, an immunotoxin), traffics through the endocytic pathway. TPCS2a incorporates into the lipid bilayer of endosomes and subsequently lysosomes.
  • Light Activation & Membrane Rupture: Illumination at 652 nm excites TPCS2a, triggering a photochemical reaction (usually Type II, generating singlet oxygen, ¹O₂) within the vesicle membrane. The generated ROS cause localized oxidative damage, permeabilizing or rupturing the endolysosomal membrane.
  • Cytosolic Release: The rupture of the endolysosomal compartment releases the co-entrapped therapeutic agent (e.g., bleomycin) into the cytosol, allowing it to reach its intracellular target (e.g., DNA for bleomycin). Importantly, the light dose used in PCI is typically insufficient to cause significant direct photodynamic cytotoxicity to the cell itself; the primary effect is drug release [2] [5] [6].
  • Preclinical Validation of PCI Efficacy: Extensive in vitro and in vivo studies established the superiority of TPCS2a-mediated PCI over conventional PDT and chemotherapy alone:
  • In Vitro: TPCS2a-PCI significantly enhanced the cytotoxicity of gelonin (a ribosome-inactivating protein), increased transfection efficiency of plasmid DNA (e.g., EGFP-encoding plasmid), and induced potent gene silencing using siRNA targeting EGFP [2] [9].
  • In Vivo (Subcutaneous Tumors): TPCS2a-PCI of bleomycin demonstrated synergistic tumor growth delay in CT26.CL25 carcinoma models, significantly outperforming both bleomycin alone and standard meso-tetraphenyl chlorin-based PDT (mTHPC-PDT). The optimal therapeutic window for bleomycin administration relative to TPCS2a activation was found to be broad, ranging from 3 hours before to immediately after light exposure, providing clinical flexibility. Administration 24 hours before or after light yielded suboptimal effects [2] [9].
  • Tissue Response Profile: TPCS2a-PDT and TPCS2a-PCI induce strong but transient edema peaking within the first 3-4 days post-administration and only mild erythema on the first day. This contrasts favorably with mTHPC-PDT, which induces moderate edema lasting about a week and severe erythema often leading to open wounds and eschar formation within 2-3 days, indicating a potentially better local tolerance profile for TPCS2a-based treatments [9].

  • Translational Clinical Progress: The robust preclinical data on TPCS2a-PCI, particularly with bleomycin, paved the way for human trials. A pivotal first-in-man Phase I dose-escalation trial (NCT00993512) evaluated TPCS2a-PCI of bleomycin in patients with advanced or recurrent solid malignancies (primarily cutaneous/subcutaneous). This study established the safety and tolerability profile (primary endpoint) and identified the maximum tolerated dose (MTD) of TPCS2a as 1.0 mg/kg (with dose-limiting toxicities being skin photosensitivity and wound infection at 1.5 mg/kg). The study recommended a dose of 0.25 mg/kg TPCS2a for future Phase II trials. This successful translation validated TPCS2a (Amphinex®) as the first clinically evaluated dedicated PCI photosensitizer [1] [6].

Table 2: Key Characteristics and Advantages of TPCS2a (fimaporfin) as a PCI Photosensitizer

PropertyTPCS2a Value/CharacteristicSignificance for PCI
Chemical ClassDisulfonated Tetraphenyl ChlorinDefined structure, chlorin benefits (longer wavelength absorption than porphyrins)
Primary Absorption Peak652 nmGood tissue penetration depth within phototherapeutic window
Isomeric Composition3 isomers, <4% inter-batch variationHigh batch-to-batch reproducibility, essential for clinical use
AmphiphilicityAnionic amphiphileEnables endocytosis and selective endolysosomal membrane localization
Solubility/FormulationRequires solubilizers (e.g., Pluronics)Allows development of stable injectable formulations
Plasma PharmacokineticsBiphasic (t½α ~0.78h, t½β ~36h)Allows time for tumor accumulation; defines optimal light timing window
Mechanistic ActionEndolysosomal membrane disruption via ROS (¹O₂)Enables cytosolic release of co-endocytosed therapeutics (e.g., bleomycin, DNA, proteins)
Clinical StagePhase I/II completed (PCI Bleomycin), Phase I (PCI Immunotherapy)Proof-of-concept established in humans for safety and biological activity
  • Emerging Applications Beyond Chemotherapy Delivery: While bleomycin delivery remains a primary focus, TPCS2a-PCI is being explored for broader therapeutic applications:
  • Immunotherapy Enhancement: PCI is being investigated as a method to enhance antigen cross-presentation. Preclinical studies show TPCS2a-PCI can mediate MHC class I antigen presentation and generate tumor-specific cytotoxic CD8+ T-lymphocytes (CTL), leading to cancer remission in models. A Phase I clinical trial (NCT0376880) combining TPCS2a with a HPV antigen (TPCS2a; fimaporfin, Amphinex®) for therapeutic vaccination in HPV-positive cancers was recently completed [6] [8].
  • Nerve-Sparing Potential: Studies using 3D co-culture models containing dorsal root ganglion (DRG) neurons and satellite glia suggest that under PCI conditions optimized to kill tumor cells (e.g., PCI30 HNSCC line) or satellite glia, neurons exhibit relative resistance. While neurite length might be affected, neuronal survival is maintained, indicating potential for treating cancers near nervous tissue with minimized neurotoxicity [5].

Properties

CAS Number

501083-97-2

Product Name

Tpcs2A

IUPAC Name

4-[10,15-diphenyl-20-(4-sulfophenyl)-2,3,22,24-tetrahydroporphyrin-5-yl]benzenesulfonic acid

Molecular Formula

C44H32N4O6S2

Molecular Weight

776.9 g/mol

InChI

InChI=1S/C44H32N4O6S2/c49-55(50,51)31-15-11-29(12-16-31)43-37-23-21-35(46-37)41(27-7-3-1-4-8-27)33-19-20-34(45-33)42(28-9-5-2-6-10-28)36-22-24-38(47-36)44(40-26-25-39(43)48-40)30-13-17-32(18-14-30)56(52,53)54/h1-24,46-47H,25-26H2,(H,49,50,51)(H,52,53,54)

InChI Key

MVBCOYVJSZKRIV-UHFFFAOYSA-N

SMILES

C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=C(C=C6)S(=O)(=O)O)N5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)S(=O)(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

TPCS2a; Tetraphenyl chlorin disulfonate; Amphinex

Canonical SMILES

C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=C(C=C6)S(=O)(=O)O)N5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)S(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.